![molecular formula C12H15N3O B1523190 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide CAS No. 1094544-07-6](/img/structure/B1523190.png)
2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide
Overview
Description
Physical And Chemical Properties Analysis
The molecular weight of 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide is 203.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 203.105862047 g/mol . The topological polar surface area is 60 Ų .Scientific Research Applications
Neurodegenerative Disease Research
2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide: has been studied for its potential role in neurodegenerative disease research, particularly in Parkinson’s disease (PD). It acts as a Monoamine Oxidase B (MAO-B) inhibitor , which is crucial for dopamine metabolism and plays a significant role in oxidative stress, affecting the redox state of neuronal and glial cells . MAO-B inhibitors are considered a therapeutic strategy for PD patients, and this compound has shown promise in protecting PC12 cells against oxidative stress induced by toxins like 6-hydroxydopamine and rotenone .
Antioxidant Properties
The compound’s ability to inhibit MAO-B also indicates its potential antioxidant properties. By preventing the breakdown of dopamine, it may help to maintain the oxidative balance within the brain, which is particularly beneficial in conditions characterized by oxidative stress .
Pharmacological Applications
In pharmacology, 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide is being explored for its therapeutic potential. Its structural similarity to other indole-based compounds that have medicinal properties suggests it could be developed into a drug with applications in treating various disorders, especially those related to neurotransmitter regulation .
Molecular Biology Research
This compound is of interest in molecular biology research due to its indole moiety, which is a common structure found in many natural products and pharmaceuticals. It could be used as a building block for synthesizing more complex molecules with biological activity .
Chemical Synthesis
In the field of chemical synthesis, 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide serves as a versatile intermediate. It can be used to create a variety of indole derivatives, which are important in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant due to its potential as a lead compound for drug development. Its indole core is a key feature in many drugs, and modifications to its structure could lead to new treatments for a range of diseases .
Industrial Applications
While not directly related to industrial applications, the chemical properties of 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide make it a candidate for further research into its potential use in industrial processes, such as the synthesis of specialty chemicals .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(5-aminoindol-1-yl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14(2)12(16)8-15-6-5-9-7-10(13)3-4-11(9)15/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDDBXVRHQWLJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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